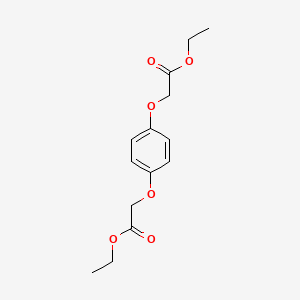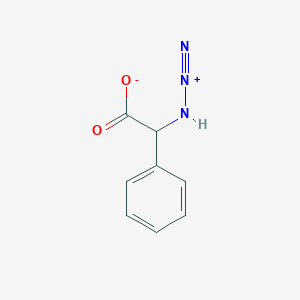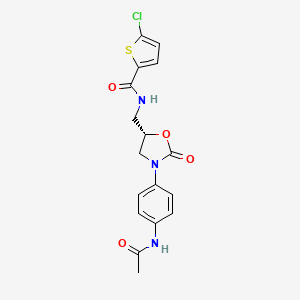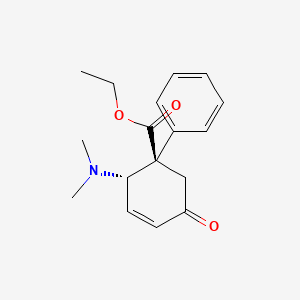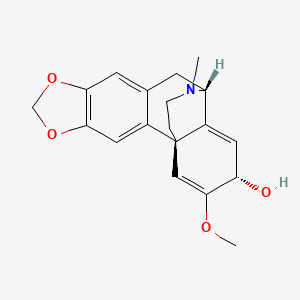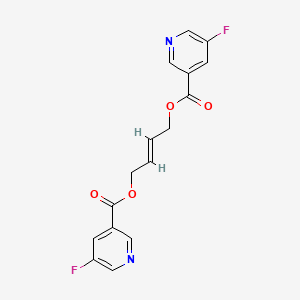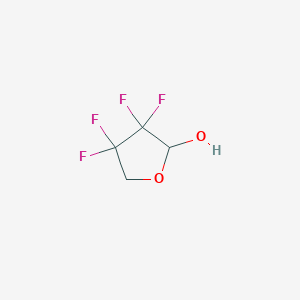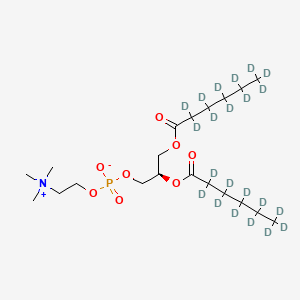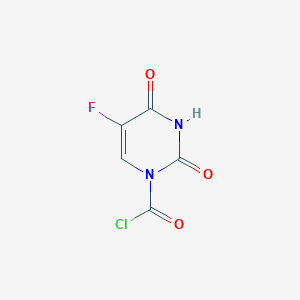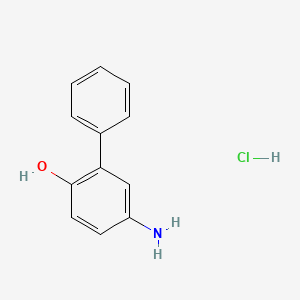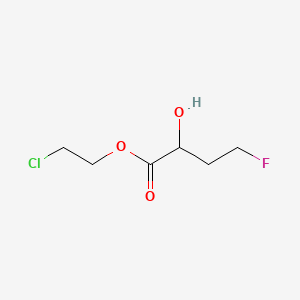
2-Chloroethyl gamma-fluoro-beta-hydroxybutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester: is an organic compound with the molecular formula C6H10ClFO3 It is a derivative of butyric acid, where the hydrogen atoms are substituted with fluorine and chlorine atoms, and an ester group is formed with 2-chloroethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester typically involves the esterification of 4-fluoro-2-hydroxybutyric acid with 2-chloroethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester can undergo oxidation to form a carbonyl group, resulting in the formation of 4-fluoro-2-oxobutyric acid 2-chloroethyl ester.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: 4-Fluoro-2-oxobutyric acid 2-chloroethyl ester.
Reduction: 4-Fluoro-2-hydroxybutyric acid 2-chloroethanol.
Substitution: 4-Fluoro-2-hydroxybutyric acid 2-azidoethyl ester or 4-Fluoro-2-hydroxybutyric acid 2-thioethyl ester.
Applications De Recherche Scientifique
Chemistry: 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester is used as an intermediate in the synthesis of various fluorinated compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated and chlorinated esters on biological systems. It may serve as a model compound to investigate metabolic pathways involving ester hydrolysis and oxidation.
Industry: In the industrial sector, 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release 4-fluoro-2-hydroxybutyric acid and 2-chloroethanol. The fluorine atom can influence the compound’s reactivity and interaction with enzymes, potentially altering metabolic pathways.
Comparaison Avec Des Composés Similaires
- 4-Fluoro-2-hydroxybutyric acid methyl ester
- 4-Fluoro-2-hydroxybutyric acid ethyl ester
- 4-Fluoro-2-hydroxybutyric acid propyl ester
Comparison: Compared to its analogs, 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester has a unique combination of fluorine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity. The presence of the 2-chloroethyl group allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
63905-00-0 |
|---|---|
Formule moléculaire |
C6H10ClFO3 |
Poids moléculaire |
184.59 g/mol |
Nom IUPAC |
2-chloroethyl 4-fluoro-2-hydroxybutanoate |
InChI |
InChI=1S/C6H10ClFO3/c7-2-4-11-6(10)5(9)1-3-8/h5,9H,1-4H2 |
Clé InChI |
PYNDSUPYXXIHRB-UHFFFAOYSA-N |
SMILES canonique |
C(CF)C(C(=O)OCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


